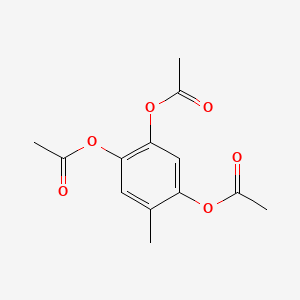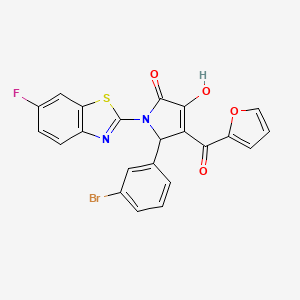
4-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide: is a synthetic organic compound. Its structure combines a thiazole ring, a pyrazole ring, and a carboxamide group. Let’s break down its components:
Thiazole ring: Thiazoles are five-membered heterocyclic rings containing sulfur and nitrogen atoms. They often exhibit interesting biological activities.
Pyrazole ring: Pyrazoles are also five-membered heterocyclic rings, containing two adjacent nitrogen atoms. They are commonly found in pharmaceuticals.
Carboxamide group: The carboxamide functional group consists of an amide (–CONH₂) attached to the thiazole ring.
准备方法
The synthetic routes for this compound can vary, but here’s a general outline:
-
Condensation Reaction
- Start with 2-propylpyridine-4-carbaldehyde.
- React it with 1-methyl-1H-pyrazole-4-carboxylic acid to form the pyrazole-thiazole intermediate.
- Finally, amidate the intermediate using methylamine to obtain the target compound.
-
Industrial Production
- Industrial-scale synthesis typically involves multi-step processes.
- Optimization of reaction conditions, solvent choice, and catalysts is crucial for yield and purity.
化学反应分析
Reactivity: The compound can undergo various reactions
Common Reagents and Conditions:
Major Products:
科学研究应用
Chemistry: Investigate its reactivity, design analogs, and explore new synthetic routes.
Biology: Study its interactions with enzymes, receptors, or DNA.
Medicine: Evaluate its potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Explore applications in materials science (e.g., dyes, polymers).
作用机制
Targets: It may interact with specific proteins, enzymes, or receptors.
Pathways: Investigate signaling pathways affected by this compound.
相似化合物的比较
Uniqueness: Highlight its distinctive features (e.g., fused rings, specific substituents).
Similar Compounds: Mention related compounds (e.g., other thiazoles, pyrazoles).
属性
分子式 |
C17H19N5OS |
|---|---|
分子量 |
341.4 g/mol |
IUPAC 名称 |
4-methyl-N-(1-methylpyrazol-4-yl)-2-(2-propylpyridin-4-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H19N5OS/c1-4-5-13-8-12(6-7-18-13)17-20-11(2)15(24-17)16(23)21-14-9-19-22(3)10-14/h6-10H,4-5H2,1-3H3,(H,21,23) |
InChI 键 |
OCOTZBSVPBITGR-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC=CC(=C1)C2=NC(=C(S2)C(=O)NC3=CN(N=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12161590.png)
![4-chloro-N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]benzenesulfonamide](/img/structure/B12161598.png)


![N'-[(Z)-(2-hydroxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161609.png)

![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12161632.png)

![N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine](/img/structure/B12161652.png)

![N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12161672.png)
![2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161673.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12161681.png)

